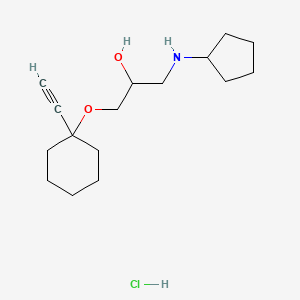
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentylamino group, an ethynylcyclohexyl group, and a propanol backbone, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
-
Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, an ethynyl group is introduced via a reaction with ethynylmagnesium bromide under anhydrous conditions.
- The product is purified through distillation or recrystallization.
-
Amination:
- The intermediate is then reacted with cyclopentylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the cyclopentylamino derivative.
- This reaction is typically carried out under hydrogenation conditions.
-
Etherification:
- The final step involves the etherification of the amino alcohol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
- The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propanol moiety, where the hydroxyl group can be replaced by halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-(Cyclopentylamino)-3-(cyclohexyloxy)propan-2-ol hydrochloride: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(Cyclohexylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride: Substitution of the cyclopentyl group with a cyclohexyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(Cyclopentylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is unique due to the presence of both cyclopentylamino and ethynylcyclohexyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-2-16(10-6-3-7-11-16)19-13-15(18)12-17-14-8-4-5-9-14;/h1,14-15,17-18H,3-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUDQPZKFSJKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
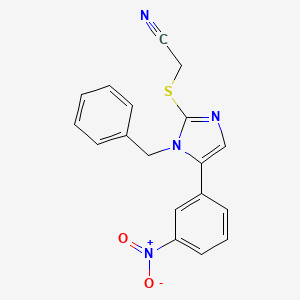
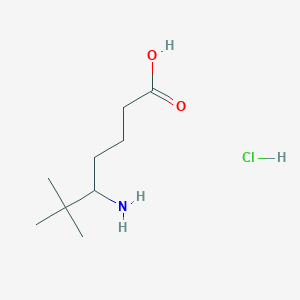

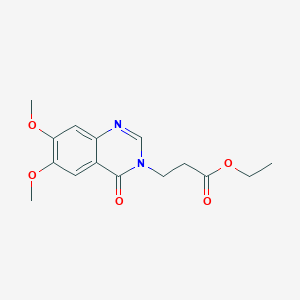
![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)
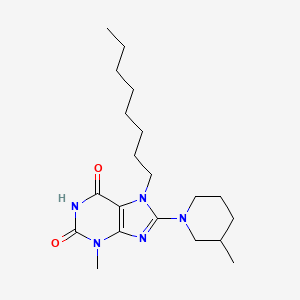
![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)
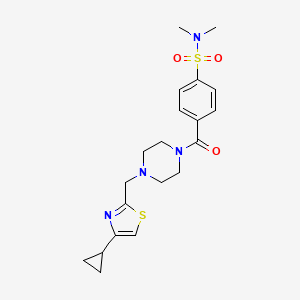
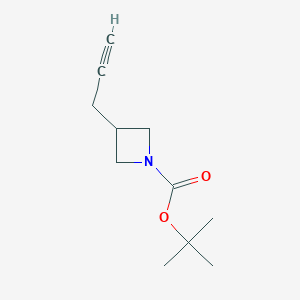
![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
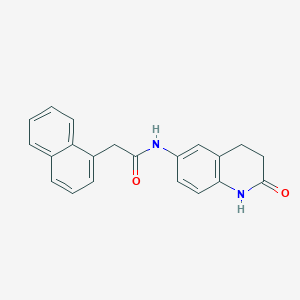
![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

